molecular formula C12H14N2O3S2 B1458249 N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide CAS No. 1427460-47-6

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide

Cat. No.: B1458249
CAS No.: 1427460-47-6
M. Wt: 298.4 g/mol
InChI Key: IZNCCPHQRUCEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that combines the structural features of tetrahydrofuran, benzothiazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with 1,3-benzothiazole-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide is unique due to its combination of tetrahydrofuran, benzothiazole, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the tetrahydrofuran ring can enhance the compound’s solubility and stability, while the benzothiazole and sulfonamide groups contribute to its biological activity .

Biological Activity

N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C12H14N2O2S
  • CAS Number : 1427460-47-6
  • Molecular Weight : 254.32 g/mol

The compound features a benzothiazole moiety which is known for its pharmacological significance, especially in developing anti-cancer and anti-infective agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Recent studies indicate that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole have shown IC50 values in the micromolar range against MCF cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties : Benzothiazole derivatives have demonstrated activity against a range of pathogens. Some studies report that similar compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Anti-inflammatory Effects : The sulfonamide group in the compound may contribute to its anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .

Anticancer Activity

A study exploring the anticancer potential of benzothiazole derivatives found that this compound showed promising results in inhibiting tumor growth in vivo. The compound was tested on tumor-bearing mice, where it significantly suppressed tumor growth compared to control groups .

Antimicrobial Efficacy

In vitro studies have demonstrated that similar benzothiazole compounds possess effective antimicrobial activity. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50/MIC ValuesReferences
AnticancerBenzothiazole derivatives25.72 ± 3.95 μM
AntimicrobialSimilar benzothiazolesMIC = 0.015 mg/mL (S. aureus)
Anti-inflammatorySulfonamide derivativesNot specified

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-19(16,14-7-9-2-1-5-17-9)10-3-4-11-12(6-10)18-8-13-11/h3-4,6,8-9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNCCPHQRUCEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180774
Record name 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-47-6
Record name 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzothiazolesulfonamide, N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Reactant of Route 4
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Reactant of Route 5
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(Tetrahydrofuran-2-ylmethyl)-1,3-benzothiazole-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.